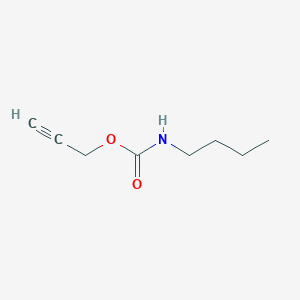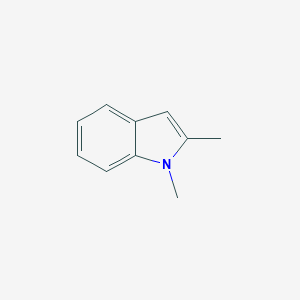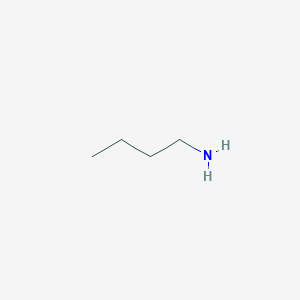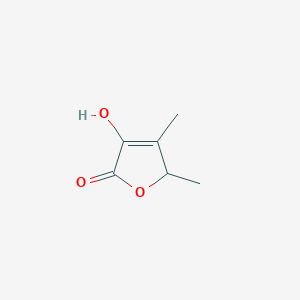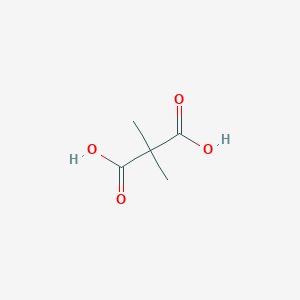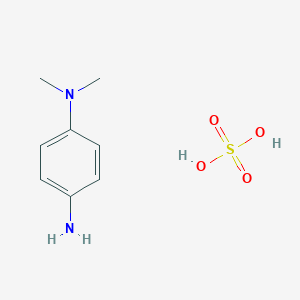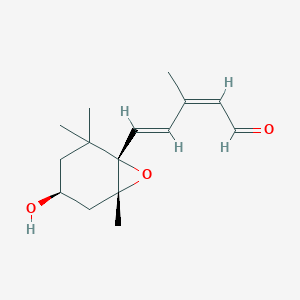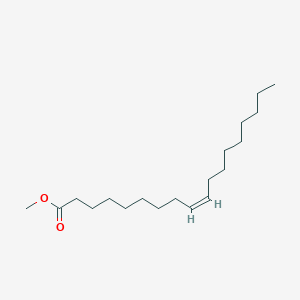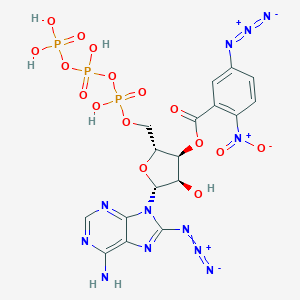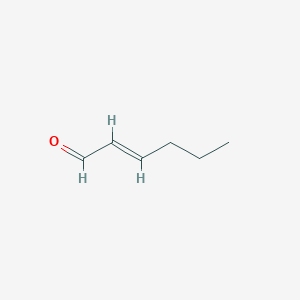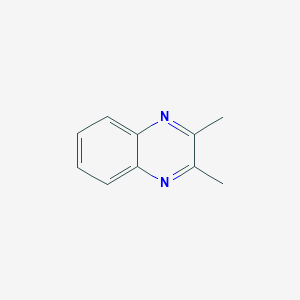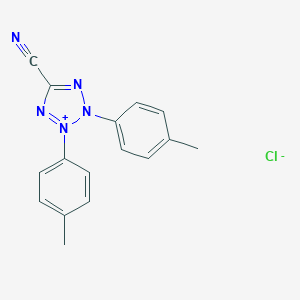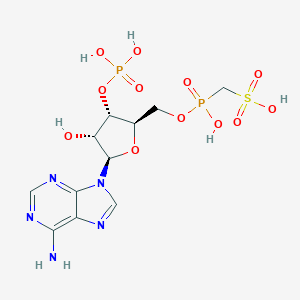
Adenosine 3'-phosphate 5'-methylenephosphosulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Adenosine 3'-phosphate 5'-methylenephosphosulfate (AMPPNP) is a nucleotide analogue that has been widely used in scientific research. It is a non-hydrolyzable ATP (adenosine triphosphate) analogue that has been used to study the mechanism of action of various enzymes and proteins.
作用機序
Adenosine 3'-phosphate 5'-methylenephosphosulfate is a non-hydrolyzable ATP analogue that binds to the active site of enzymes and proteins that require ATP for their activity. It mimics the binding of ATP and prevents the hydrolysis of ATP by these enzymes and proteins. This allows researchers to study the conformational changes and other biochemical and physiological effects of these enzymes and proteins in the absence of ATP hydrolysis.
生化学的および生理学的効果
Adenosine 3'-phosphate 5'-methylenephosphosulfate has been shown to have a number of biochemical and physiological effects. It has been shown to induce the contraction of smooth muscle cells by activating myosin ATPase. It has also been shown to cause the dissociation of actin and myosin filaments, which is important for muscle contraction. Additionally, Adenosine 3'-phosphate 5'-methylenephosphosulfate has been shown to inhibit the binding of proteins to DNA, which is important for gene expression and regulation.
実験室実験の利点と制限
One of the main advantages of using Adenosine 3'-phosphate 5'-methylenephosphosulfate in lab experiments is that it allows researchers to study the mechanism of action of enzymes and proteins in the absence of ATP hydrolysis. This can provide valuable insights into the conformational changes and other biochemical and physiological effects of these enzymes and proteins. However, one of the limitations of using Adenosine 3'-phosphate 5'-methylenephosphosulfate is that it may not accurately mimic the binding and hydrolysis of ATP in vivo. Additionally, the non-hydrolyzable nature of Adenosine 3'-phosphate 5'-methylenephosphosulfate may limit its use in certain experiments.
将来の方向性
There are a number of future directions for the use of Adenosine 3'-phosphate 5'-methylenephosphosulfate in scientific research. One potential area of research is the development of new enzymes and proteins that are resistant to Adenosine 3'-phosphate 5'-methylenephosphosulfate. This could lead to the development of new drugs and therapies for a variety of diseases. Additionally, Adenosine 3'-phosphate 5'-methylenephosphosulfate could be used to study the conformational changes and other biochemical and physiological effects of enzymes and proteins in vivo, which could provide valuable insights into their function and regulation. Finally, Adenosine 3'-phosphate 5'-methylenephosphosulfate could be used to study the role of ATP in various cellular processes, which could lead to a better understanding of how cells function and how diseases develop.
合成法
Adenosine 3'-phosphate 5'-methylenephosphosulfate can be synthesized by the reaction of adenosine 5'-triphosphate (ATP) with methylene diphosphonic acid (MDP) and sulfur trioxide-trimethylamine complex (TMSO3-NMe3). The reaction results in the formation of Adenosine 3'-phosphate 5'-methylenephosphosulfate and trimethylamine sulfate. The synthesis method has been well established and is widely used in scientific research.
科学的研究の応用
Adenosine 3'-phosphate 5'-methylenephosphosulfate has been widely used in scientific research to study the mechanism of action of various enzymes and proteins. It has been used to study the binding and hydrolysis of ATP by enzymes such as myosin, kinesin, and dynein. It has also been used to study the conformational changes in proteins and the role of ATP in protein folding.
特性
CAS番号 |
136439-85-5 |
|---|---|
製品名 |
Adenosine 3'-phosphate 5'-methylenephosphosulfate |
分子式 |
C11H17N5O12P2S |
分子量 |
505.29 g/mol |
IUPAC名 |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methanesulfonic acid |
InChI |
InChI=1S/C11H17N5O12P2S/c12-9-6-10(14-2-13-9)16(3-15-6)11-7(17)8(28-30(20,21)22)5(27-11)1-26-29(18,19)4-31(23,24)25/h2-3,5,7-8,11,17H,1,4H2,(H,18,19)(H2,12,13,14)(H2,20,21,22)(H,23,24,25)/t5-,7-,8-,11-/m1/s1 |
InChIキー |
JXHZTCWFXMKILW-IOSLPCCCSA-N |
異性体SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(CS(=O)(=O)O)O)OP(=O)(O)O)O)N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CS(=O)(=O)O)O)OP(=O)(O)O)O)N |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CS(=O)(=O)O)O)OP(=O)(O)O)O)N |
その他のCAS番号 |
136439-85-5 |
同義語 |
3'-mePAPS adenosine 3'-phosphate 5'-methylenephosphosulfate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



